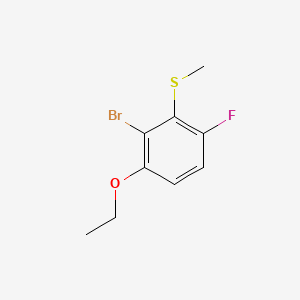

(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane

説明

(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfanyl group (-S-CH₃) attached to a substituted phenyl ring. The phenyl ring features bromine (Br) at position 2, ethoxy (-OCH₂CH₃) at position 3, and fluorine (F) at position 5.

特性

分子式 |

C9H10BrFOS |

|---|---|

分子量 |

265.14 g/mol |

IUPAC名 |

2-bromo-1-ethoxy-4-fluoro-3-methylsulfanylbenzene |

InChI |

InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3 |

InChIキー |

MSOMIZZMCDWCIL-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C(=C(C=C1)F)SC)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane typically involves the following steps:

Bromination: The starting material, 3-ethoxy-6-fluorophenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Sulfur Introduction: The brominated intermediate is then reacted with a sulfur-containing reagent, such as methylthiol, under controlled conditions to introduce the methylsulfane group.

Industrial Production Methods: In an industrial setting, the production of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane may involve large-scale bromination and sulfur introduction processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural Analogs and Physico-Chemical Properties

The following table compares (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane with three structurally related sulfane derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine and fluorine at positions 2 and 6 create an electron-deficient aromatic ring, which may stabilize persulfide intermediates during sulfur transfer reactions .

- Steric Factors : The bulkier ethoxy group in the target compound could hinder interactions with enzymes or receptors compared to smaller substituents like methyl .

Reactivity in Sulfane Sulfur Transfer

Sulfane sulfur compounds are defined by a labile sulfur atom (oxidation state 0 or −1) capable of transferring sulfur to nucleophiles like cyanide or thiols . Reactivity depends on:

- Sulfur Accessibility : Electron-withdrawing groups (Br, F) may polarize the S–S bond, increasing sulfur lability.

- Steric Environment : Bulky substituents (e.g., ethoxy) could slow sulfur transfer compared to less hindered analogs.

Experimental Insights :

- Phosphine-based reagents (e.g., P2 in ) rapidly trap sulfane sulfur in compounds like cysteine polysulfides, suggesting similar reactivity for the target compound if its sulfur is accessible .

生物活性

The compound (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane is a member of the sulfane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Antimicrobial Properties

Research indicates that compounds similar to (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane exhibit significant antimicrobial activity. Studies have shown that halogenated phenyl sulfides can inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and function.

Anticancer Activity

Compounds containing fluorine and bromine substituents have been identified as promising candidates in cancer therapy. The unique electronic properties imparted by these halogens enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Specifically, (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane has been investigated for its potential to induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of signaling pathways critical for cell survival .

The biological activity of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Binding : Its unique substituents allow it to bind selectively to receptors, modulating their activity and leading to various biological effects.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis Methods

The synthesis of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane typically involves several steps:

- Ethoxylation : The ethoxy group is introduced via nucleophilic substitution using ethyl alcohol and a base like sodium ethoxide.

- Fluorination : A fluorinating agent such as hydrogen fluoride or diethylaminosulfur trifluoride is used to introduce the fluorine atom.

- Methylsulfane Introduction : This step involves a thiolation reaction using methylthiol in the presence of a strong base.

Table 1: Synthesis Steps and Reagents

| Step | Reaction Type | Reagents |

|---|---|---|

| Ethoxylation | Nucleophilic Substitution | Ethyl Alcohol, Sodium Ethoxide |

| Fluorination | Electrophilic Substitution | Hydrogen Fluoride or DAST |

| Methylsulfane Introduction | Thiolation | Methylthiol, Sodium Hydride |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfane compounds against common pathogens. Results indicated that (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane demonstrated significant inhibition against Candida albicans and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by these organisms .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。